thermodynamic properties of aluminum borate
thermodynamic properties of aluminum borate
An In-depth Technical Guide to the Thermodynamic Properties of Aluminum Borate (B1201080)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum borates are a class of ceramic materials with two primary stoichiometric forms of interest: aluminum borate (Al₄B₂O₉) and a more aluminum-rich form, Al₁₈B₄O₃₃ (often represented as 9Al₂O₃·2B₂O₃). These materials are noted for their high melting points, low thermal expansion, and excellent mechanical strength, making them suitable for applications in refractory materials, composites, and as whisker-reinforcing agents.[1][2] A thorough understanding of their thermodynamic properties is crucial for predicting their behavior at elevated temperatures and for the optimization of their synthesis and application.
This technical guide provides a comprehensive overview of the available data on the , with a focus on Al₄B₂O₉ and Al₁₈B₄O₃₃. It includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a visualization of the experimental workflow for their synthesis and characterization.
Core Thermodynamic and Physical Properties
The Al₂O₃-B₂O₃ phase diagram indicates that Al₄B₂O₉ is a metastable phase that tends to decompose into the more stable Al₁₈B₄O₃₃ and B₂O₃ at temperatures around 1000-1100°C.[1][3] The Al₁₈B₄O₃₃ phase is stable up to approximately 1900°C.[1]
Table 1: Physical and Thermal Properties of Aluminum Borate (Al₁₈B₄O₃₃)
| Property | Value |
| Molar Mass | 1059.25 g/mol |
| Density | 2.94 g/cm³[4] |
| Melting Point | 1440 °C[4] |
| Young's Modulus | 400 GPa[4] |
| Coefficient of Thermal Expansion | 1.9 x 10⁻⁶ K⁻¹[4] |
Table 2: Thermodynamic Data for Gaseous Aluminum Borate (AlBO₂)
Note: The following data from the NIST-JANAF Thermochemical Tables is for the gaseous species AlBO₂ and not the solid-state ceramic forms Al₄B₂O₉ or Al₁₈B₄O₃₃.
| Property | Value |
| Standard Enthalpy of Formation (ΔfH°gas) | -541.41 ± 41.8 kJ/mol[5] |
| Standard Molar Entropy (S°gas,1 bar) | 258.42 ± 2.09 J/mol·K[5] |
Experimental Protocols
The determination of the thermodynamic properties of ceramic materials like aluminum borate involves specialized high-temperature experimental techniques. The following sections detail the methodologies for key experiments.
Determination of Enthalpy of Formation by Bomb Calorimetry
Bomb calorimetry is a standard technique for determining the heat of combustion of a substance, from which the enthalpy of formation can be calculated. For inorganic, non-combustible materials like aluminum borate, a variation of this method, often involving a reaction with a highly reactive substance like fluorine or the use of a flux, is employed.
Methodology:
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Sample Preparation: A precisely weighed sample of the aluminum borate powder is pressed into a pellet.[6] The sample must be homogenous to ensure it is representative of the entire batch.[6] Any moisture is removed by drying the sample, as the energy required for vaporization would lead to inaccurate readings.[6]
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Bomb Assembly: The sample pellet is placed in a crucible inside a high-pressure vessel known as a "bomb".[7] An ignition wire is positioned to be in contact with the sample.[8] For non-combustible materials, the sample may be mixed with a combustion aid or a flux.
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Pressurization: The bomb is sealed and purged with a high-purity gas, typically oxygen or, for highly refractory materials, a more reactive gas, to a high pressure (e.g., 25-30 atm).[8] This ensures complete reaction.
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Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (calorimeter).[9] The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.[9]
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Ignition and Data Acquisition: The sample is ignited electrically. The heat released by the reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is recorded at regular intervals until it stabilizes.[8]
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Calculation: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid.[7] The heat of reaction for the aluminum borate sample is then calculated from the observed temperature change. The standard enthalpy of formation is subsequently derived using Hess's law, incorporating the known enthalpies of formation of the reaction products.
Determination of Specific Heat Capacity by Differential Scanning Calorimetry (DSC) (ASTM E1269)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[10][11][12] This method is widely used to determine the specific heat capacity of materials.[10][11][12]
Methodology:
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Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified reference materials with known melting points and enthalpies of fusion, such as indium. For specific heat capacity measurements, a sapphire standard with a well-known specific heat capacity is used for calibration.
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Sample Preparation: A small, known mass of the aluminum borate sample (typically 5-20 mg) is hermetically sealed in a DSC pan, usually made of aluminum or platinum.
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Experimental Runs: The analysis involves three separate runs under identical conditions (heating rate, gas atmosphere):
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Baseline Run: Both the sample and reference pans are empty to determine the instrumental baseline.
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Reference Run: The reference pan is empty, and the sample pan contains the sapphire standard.
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Sample Run: The reference pan is empty, and the sample pan contains the aluminum borate sample.
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Heating Program: The furnace is heated at a constant linear rate (e.g., 10 or 20 °C/min) over the desired temperature range.[13] An inert gas purge, such as nitrogen or argon, is maintained throughout the experiment to prevent any oxidative reactions.
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Data Analysis: The heat flow to the sample is measured relative to the reference. The specific heat capacity of the aluminum borate sample is then calculated by comparing its heat flow curve to that of the sapphire standard and the baseline, using the known specific heat capacity of sapphire.
Experimental Workflow and Data Analysis Visualization
The synthesis and characterization of aluminum borate typically follow a well-defined experimental workflow. The following diagram illustrates the key stages, from precursor materials to the final analysis of thermodynamic properties.
Caption: Experimental workflow for aluminum borate synthesis and thermodynamic characterization.
Conclusion
This technical guide has summarized the available thermodynamic and physical property data for aluminum borate, with a focus on the Al₄B₂O₉ and Al₁₈B₄O₃₃ phases. While comprehensive datasets for standard enthalpy of formation, entropy, and Gibbs free energy are not widely published, the thermal stability and other key properties have been characterized. Detailed experimental protocols for bomb calorimetry and differential scanning calorimetry, the primary techniques for determining these thermodynamic parameters, have been provided. The included workflow diagram illustrates the logical progression from synthesis to characterization. Further experimental work is needed to populate the thermodynamic databases with complete and verified data for these important ceramic materials.
References
- 1. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cuneyttas.com [cuneyttas.com]
- 5. Aluminum borate [webbook.nist.gov]
- 6. worldoftest.com [worldoftest.com]
- 7. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scimed.co.uk [scimed.co.uk]
- 10. matestlabs.com [matestlabs.com]
- 11. labsinus.com [labsinus.com]
- 12. store.astm.org [store.astm.org]
- 13. mse.ucr.edu [mse.ucr.edu]
